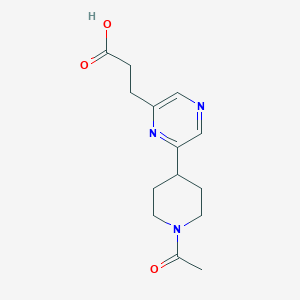

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Description

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a pyrazine-derived compound featuring a propanoic acid chain at the pyrazin-2-yl position and a 1-acetylpiperidin-4-yl substituent at the pyrazin-6-yl position.

Properties

IUPAC Name |

3-[6-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-8-12(16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXATOPHTKZREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC(=CN=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced via cyclization reactions, often involving nitrogen-containing precursors.

Acetylation: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under acidic conditions.

Formation of Propanoic Acid Moiety: The propanoic acid group is introduced through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a pyrazine ring and a piperidine moiety. Its molecular formula is , with a molecular weight of approximately 291.35 g/mol. The presence of the acetylpiperidine group enhances its pharmacological properties, making it a candidate for various therapeutic interventions.

Inhibition of Protein Arginine Methyltransferases (PRMTs)

One of the notable applications of this compound is its role as an inhibitor of protein arginine methyltransferases (PRMTs), particularly PRMT5. PRMTs are enzymes that modify proteins post-translationally, influencing various cellular processes including gene expression and signaling pathways. Inhibition of PRMT5 has been linked to anti-cancer effects, making this compound a potential therapeutic agent in oncology .

Neuroprotective Effects

Research indicates that compounds similar to 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antidepressant Activity

The compound's structural similarity to known antidepressants suggests potential mood-enhancing effects. Studies have shown that derivatives with similar frameworks can influence serotonin and norepinephrine levels, indicating that this compound could be explored for antidepressant applications .

Case Study 1: PRMT5 Inhibition in Cancer Therapy

A study published in 2018 demonstrated that derivatives of this compound effectively inhibited PRMT5 activity in vitro. The results indicated a significant reduction in cell proliferation in cancer cell lines, suggesting that this compound could serve as a lead for developing new cancer therapeutics .

| Study | Findings | Implications |

|---|---|---|

| Inhibition of PRMT5 | Reduced proliferation in cancer cells | Potential cancer treatment |

Case Study 2: Neuroprotective Mechanisms

In a preclinical model of Alzheimer’s disease, researchers found that administration of this compound led to decreased levels of amyloid-beta plaques and improved cognitive function. This suggests that the compound may exert protective effects against neurodegeneration .

| Study | Findings | Implications |

|---|---|---|

| Neuroprotection in Alzheimer’s model | Decreased amyloid-beta; improved cognition | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic Acid (CAS 1316219-51-8)

Key Differences :

- Substituent Position : The acetylpiperidine group is attached to the pyrazine ring at position 5 (vs. position 6 in the target compound).

- Structural Implications : Positional isomerism alters steric interactions and electronic distribution. The 6-substituted derivative may exhibit improved binding affinity in biological systems due to optimized spatial arrangement.

Piperidine-Pyrazine Carboxylic Acid Derivatives ()

Examples :

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7, mp 185–186.5°C)

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (CAS 886851-58-7, mp 151–152°C)

Comparison :

| Parameter | Target Compound | Kanto Reagents Compounds |

|---|---|---|

| Core Structure | Pyrazine + propanoic acid + acetylpiperidine | Pyrazine + methyl group + piperidine-carboxylic acid |

| Functional Groups | Acetyl (electron-withdrawing) | Methyl (electron-neutral), carboxylic acid (ionizable) |

| Solubility | Likely higher due to propanoic acid | Moderate (carboxylic acid enhances polarity) |

| Melting Point | Not reported | 151–186.5°C (varies with substituent position) |

Sulfonyl-Pyrrolidine Analog: 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic Acid

Key Differences :

- Heterocycle : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).

- Substituent : Methylsulfonyl (strongly electron-withdrawing) vs. acetyl.

- Molecular Weight : 299.35 g/mol (sulfonyl analog) vs. ~295.3 g/mol (estimated for target compound).

Implications :

- The sulfonyl group increases polarity and may improve aqueous solubility.

Patent Compounds with Pyrazine-Carbamate Motifs ()

Examples :

- Pyridin-2/3/4-ylmethyl-carbamic acid esters with triazolopyrazine cores.

Comparison :

- Functional Groups: Carbamic acid esters (lipophilic) vs. propanoic acid (hydrophilic).

- Biological Relevance : Esters may enhance blood-brain barrier penetration, whereas carboxylic acids favor renal excretion.

- Structural Complexity : The patent compounds feature fused triazolopyrazine systems, suggesting distinct therapeutic targets compared to the simpler pyrazine scaffold of the target compound .

Biological Activity

3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 277.32 g/mol. The structure features a pyrazine ring substituted with an acetylpiperidine moiety, which may contribute to its biological activities .

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

2. Anti-inflammatory Activity

Studies have demonstrated that derivatives of this compound can modulate inflammatory responses. For instance, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This suggests a possible role in managing conditions like arthritis or other inflammatory diseases.

Biological Activity Data

Case Study 1: Neuropharmacological Evaluation

In a study assessing the neuropharmacological properties of compounds related to this compound, researchers found significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the brain, suggesting its potential as a treatment for depression .

Case Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory properties of this compound in lipopolysaccharide-stimulated macrophages. Results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in inflammatory conditions .

Research Findings

Recent research has highlighted the compound's potential as a therapeutic agent:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

- Analgesic Properties : Preliminary studies suggest that it may have analgesic effects by modulating pain pathways, potentially making it useful for pain management therapies.

- Antioxidant Activity : The compound exhibits antioxidant properties that could contribute to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-(1-acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, carbodiimide-mediated coupling (e.g., HOBt/TBTU) in anhydrous DMF with triethylamine as a base has been effective for analogous piperazine-pyrazine derivatives. This method ensures efficient amide bond formation between the acetylpiperidine and pyrazine-propanoic acid moieties . Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of:

- FT-IR : To confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups (e.g., peaks near 1700 cm⁻¹ and 2500-3300 cm⁻¹, respectively) .

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve piperidine ring protons (δ 1.5–3.5 ppm), pyrazine aromatic protons (δ 8.5–9.5 ppm), and propanoic acid protons (δ 2.5–3.5 ppm) .

- HPLC-MS : For purity assessment and molecular weight confirmation (expected [M+H]⁺ ion matching C₁₄H₂₀N₄O₃) .

Q. What handling precautions are critical for maintaining compound stability during experiments?

- Methodological Answer : Store the compound in a sealed, desiccated container at –20°C to prevent hydrolysis of the acetylpiperidine group. Use inert atmospheres (N₂/Ar) during reactions involving sensitive functional groups. Safety protocols from analogous compounds recommend lab coats, nitrile gloves, and fume hoods to mitigate respiratory and dermal exposure risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data across synthesis batches?

- Methodological Answer : Batch variations may arise from residual solvents or polymorphic forms. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions .

- Optimize recrystallization using mixed solvents (e.g., ethanol/water) to isolate a single crystalline phase .

- Compare observed melting points with literature values for structurally similar compounds (e.g., 151–152°C for 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid) .

Q. What strategies are effective for designing in vitro assays to evaluate CNS target modulation?

- Use radioligand binding assays (e.g., 5-HT₂ receptor subtypes) with HEK293 cells expressing human receptors.

- Assess functional activity via cAMP or calcium flux assays, using 10 nM–10 µM compound concentrations.

- Include positive controls (e.g., ketanserin for 5-HT₂A) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be analyzed for stereochemical assignments?

- Methodological Answer :

- Perform 2D NMR (COSY, NOESY) to resolve coupling between piperidine and pyrazine protons. For chiral centers, use chiral HPLC with a cellulose-based column or compare experimental optical rotation with computed values (e.g., via PubChem’s optical activity data for analogous amino acid derivatives) .

- Computational modeling (DFT or molecular docking) can predict stable conformers and verify stereochemical assignments .

Q. What are the best practices for optimizing yield in large-scale synthesis?

- Methodological Answer :

- Use flow chemistry to enhance reaction consistency and reduce side products (e.g., acetylation under continuous flow conditions).

- Monitor intermediates via inline FT-IR or LC-MS to identify bottlenecks .

- Scale purification using preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.